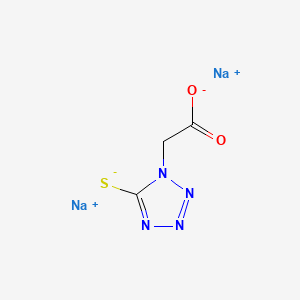

Disodium 5-sulphido-1H-tetrazole-1-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

disodium;2-(5-sulfidotetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2S.2Na/c8-2(9)1-7-3(10)4-5-6-7;;/h1H2,(H,8,9)(H,4,6,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXNBCISIILEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N1C(=NN=N1)[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4Na2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210246 | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61336-49-0 | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disodium 5-sulphido-1H-tetrazole-1-acetate

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound, also known as Disodium 5-mercapto-1H-tetrazole-1-acetate, is a salt derivative of 5-mercapto-1H-tetrazole-1-acetic acid.[1] The presence of the disodium form indicates the deprotonation of both the carboxylic acid on the acetate group and the thiol group on the tetrazole ring.[1] This salt form generally exhibits greater solubility in aqueous solutions compared to its parent acid.[1]

While specific experimental data for the disodium salt is limited, the properties of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, provide a valuable reference.

Table 1: Physicochemical Properties of 5-mercapto-1H-tetrazole-1-acetic acid (Parent Acid)

| Property | Value | Reference |

| CAS Number | 57658-36-3 | [2] |

| Molecular Formula | C3H4N4O2S | [2] |

| Molecular Weight | 160.15 g/mol | --- |

| Appearance | White crystalline powder | [2] |

| Melting Point | 179-180 °C (decomposes) | [2] |

| Boiling Point | 284.7 °C | [2] |

| Density | 1.99 g/cm³ | [2] |

| pKa | 3.31 ± 0.10 (Predicted) | --- |

| XLogP3 | -0.95360 | [2] |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 61336-49-0 | [1] |

| Molecular Formula | C3H2N4Na2O2S | [1] |

| Molecular Weight | 204.12 g/mol | --- |

| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate | [1] |

Spectroscopic Data

Proton (¹H) NMR Spectroscopy: The most distinct signal would be a singlet corresponding to the methylene (-CH₂-) protons of the acetate group.[1]

Carbon-¹³C NMR Spectroscopy: Characteristic signals would be expected for the carbonyl carbon of the acetate group, the methylene carbon, and the carbon atom of the tetrazole ring.

Infrared (IR) Spectroscopy: Key absorption bands would likely be observed for the carboxylate group (C=O stretching), C-N stretching within the tetrazole ring, and C-S stretching.

Synthesis

The synthesis of this compound involves a two-step process: the synthesis of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.

Synthesis of 5-mercapto-1H-tetrazole-1-acetic acid

A common method for the synthesis of the parent acid is the reaction of 5-chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[3]

Experimental Protocol:

-

Reaction Setup: In a 500 ml round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, a mixture of 100 g (0.52 mol) of 5-chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared.[3]

-

Reflux: The mixture is heated to reflux and maintained at this temperature for 6 hours. During this period, the ethanol formed is continuously distilled off.[3]

-

Work-up: After cooling, the residue is extracted with methyl isobutyl ketone.[3]

-

Isolation: The organic solvent is evaporated to yield the product, 5-mercapto-1H-tetrazole-1-acetic acid, as a white crystalline solid.[3] A yield of approximately 69% with a purity of 99% has been reported.[3]

Formation of this compound

The disodium salt is formed by treating the parent acid with two equivalents of a suitable sodium base.[1]

Experimental Protocol:

-

Dissolution: Dissolve 5-mercapto-1H-tetrazole-1-acetic acid in a suitable solvent, such as water or an alcohol.

-

Neutralization: Add two molar equivalents of a sodium base, such as sodium hydroxide or sodium carbonate, to the solution while stirring.

-

Isolation: The disodium salt can be isolated by evaporation of the solvent or by precipitation followed by filtration.

Applications

Intermediate in Antibiotic Synthesis

This compound is a crucial intermediate in the synthesis of Ceforanide , a second-generation cephalosporin antibiotic. The tetrazole moiety is a common bioisostere for carboxylic acids in drug design, often improving the pharmacokinetic profile of the molecule.[1]

Nanotechnology

The parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been investigated as a capping ligand for the stabilization of metal nanoparticles in aqueous solutions.[4] The thiol group can bind to the surface of metal nanoparticles, while the carboxylic acid group enhances their stability and dispersibility in water. This suggests potential applications for the disodium salt in catalysis and the development of novel nanomaterials.[4]

Safety and Handling

Table 3: Hazard Information for 5-mercapto-(1H)-tetrazolylacetic acid sodium salt (Monosodium salt)

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H319: Causes serious eye irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| H335: May cause respiratory irritation. |

Source:[5]

It is advised to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of cephalosporin antibiotics. Its properties, derived from the functionalized tetrazole ring, also suggest potential for use in the burgeoning field of nanotechnology. While detailed physicochemical and toxicological data for the disodium salt are not extensively documented, information on its parent acid provides a solid foundation for its safe handling and application in research and development.

References

- 1. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]

- 3. 5-Mercapto-1H-tetrazole-1-acetic acid | 57658-36-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate

This technical guide provides a comprehensive overview of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a salt of a tetrazole derivative. The core structure consists of a five-membered tetrazole ring, which is substituted at the 1-position with an acetate group and at the 5-position with a sulphido group.[1] The presence of two sodium ions indicates the deprotonation of both the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring, forming a disodium salt.[1] This salt form generally enhances the water solubility of the compound.[1]

The acidic form of this compound is known as 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA).[2][3] Tetrazole rings are often utilized in medicinal chemistry as bioisosteres of carboxylic acids, which can improve a molecule's lipophilicity and metabolic stability.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate, 1-carboxymethyl-5-sulfydryl-tetrazole disodium | [1] |

| Molecular Formula | C₃H₂N₄Na₂O₂S | [1] |

| CAS Number | 61336-49-0 | [1] |

| Acidic Form | 5-Mercapto-1H-tetrazole-1-acetic acid | [2][3] |

| Acidic Form CAS | 57658-36-3 | [2] |

| Acidic Form Formula | C₃H₄N₄O₂S | [2] |

| Acidic Form MW | 160.15 g/mol | [2] |

| Acidic Form MP | 173 °C | [4] |

| Acidic Form Purity | 99% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its acidic precursor, 5-Mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

A documented method for the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[4]

Experimental Protocol:

-

A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and a dropping funnel.[4]

-

The mixture is heated to reflux for 6 hours. During this period, the ethanol formed is distilled off.[4]

-

For work-up, the residue is extracted with methyl isobutyl ketone.[4]

-

The ketone is evaporated to yield a white crystalline solid of 5-Mercapto-1H-tetrazole-1-acetic acid.[4]

The reported yield for this process is 69%, with a purity of 99% and a melting point of 173°C.[4]

Formation of this compound

The conversion of 5-Mercapto-1H-tetrazole-1-acetic acid to its disodium salt involves the deprotonation of the two acidic protons.

General Protocol:

-

The parent acid, 5-Mercapto-1H-tetrazole-1-acetic acid, is treated with two equivalents of a suitable sodium base.

-

Commonly used bases include sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

-

The reaction is typically carried out in an appropriate solvent, such as water or an alcohol.

-

The resulting disodium salt is generally more water-soluble than its acidic precursor.[1]

Table 2: Reactants for Synthesis

| Reactant | Role |

| 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester | Starting material |

| Thiourea | Sulphur source |

| Hydrochloric acid | Catalyst |

| Water | Solvent |

| Methyl isobutyl ketone | Extraction solvent |

| Sodium hydroxide / Sodium carbonate | Base for salt formation |

Role in Pharmaceutical Synthesis

This compound, or its acidic form, is a crucial intermediate in the synthesis of the cephalosporin antibiotic, Ceforanide.[2][3][5] In the synthesis of Ceforanide, the tetrazole moiety is introduced as a side chain.[4] A patent for the preparation of Ceforanide explicitly mentions "1-carboxymethyl-5-sulfydryl-tetrazole disodium" as a reactant.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to this compound.

Caption: Synthesis of this compound.

Role as a Pharmaceutical Intermediate

This diagram shows the logical relationship of this compound as a key building block in the synthesis of the antibiotic Ceforanide.

Caption: Role as an intermediate in Ceforanide synthesis.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate

This technical guide provides a comprehensive overview of a viable synthesis pathway for Disodium 5-sulphido-1H-tetrazole-1-acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The tetrazole ring acts as a bioisostere for carboxylic acids, which can enhance the lipophilicity and metabolic stability of drug candidates.[1] The synthesis of this molecule involves the formation of a tetrazole-1-acetic acid scaffold, introduction of a sulfur moiety at the 5-position, and subsequent formation of the disodium salt.

Synthesis Pathway Overview

The synthesis of this compound can be logically approached in three main stages, starting from a halogenated tetrazole precursor. This method allows for the regioselective introduction of the acetate side chain prior to the installation of the sulfur functionality.

A plausible synthetic route commences with the ethyl ester of 5-chloro-1H-tetrazole-1-acetic acid. The chloro substituent serves as a good leaving group for nucleophilic substitution by a sulfur-containing reagent. Following the successful introduction of the thiol group, the ester is hydrolyzed, and a double deprotonation event yields the final disodium salt.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocol is based on the synthesis of the key intermediate, 5-Mercapto-1H-tetrazole-1-acetic acid, which is the direct precursor to the target molecule.[2]

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid [2]

-

Reaction Setup: A 500 ml round-bottom flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.

-

Reagents:

-

100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester

-

44 g (0.57 mol) of thiourea

-

210 g of water

-

25 g of 38 wt. % aqueous hydrochloric acid

-

-

Procedure:

-

The reactants are mixed in the round-bottom flask.

-

The mixture is heated to reflux for 6 hours.

-

During the reaction, the ethanol formed is continuously distilled off.

-

-

Work-up and Purification:

-

The remaining residue is extracted with methyl isobutyl ketone.

-

The organic solvent is evaporated to yield a white crystalline solid.

-

Formation of this compound [1]

The formation of the disodium salt involves the deprotonation of two acidic protons: the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring.[1]

-

Procedure: The synthesized 5-Mercapto-1H-tetrazole-1-acetic acid is treated with two equivalents of a suitable sodium base, such as sodium hydroxide or sodium carbonate.[1] The reaction is typically carried out in water or an alcohol as the solvent. The resulting disodium salt is generally more water-soluble than its acidic precursor.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, 5-Mercapto-1H-tetrazole-1-acetic acid.[2]

| Product | Yield | Melting Point | Purity |

| 5-Mercapto-1H-tetrazole-1-acetic acid | 69% | 173°C | 99% |

Alternative Synthetic Considerations

While the presented pathway offers a direct route, alternative methods for the formation of the 5-mercapto-tetrazole core are available. For instance, 5-halo- or 5-nitro-substituted tetrazoles can react with sulfide reagents to introduce the sulfur atom.[1] Another approach involves the use of 1-substituted-1H-tetrazole-5-thiol derivatives, which can be synthesized through various routes, including the reaction of isothiocyanates with sodium azide.[1] However, the alkylation of a 5-sulphido-tetrazole with a haloacetate would likely result in a mixture of the 1- and 2-acetate isomers, necessitating chromatographic separation.[1]

The logical workflow for the synthesis and purification process can be visualized as follows:

References

In-Depth Technical Guide: Disodium 5-sulphido-1H-tetrazole-1-acetate (CAS 61336-49-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and suppliers of Disodium 5-sulphido-1H-tetrazole-1-acetate, CAS number 61336-49-0. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, materials science, and related fields of research.

Compound Identification and Properties

This compound is a heterocyclic organic compound belonging to the tetrazole family.[1] The structure is characterized by a five-membered ring containing four nitrogen atoms, substituted with a sulphido group at the 5-position and an acetate group at the 1-position.[1] The presence of two sodium ions indicates its salt form, which generally enhances its solubility in aqueous media.[1]

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 61336-49-0 |

| IUPAC Name | Disodium [1-(carboxylatomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanide[2] |

| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate[1] |

| Molecular Formula | C₃H₂N₄Na₂O₂S[1][2] |

| Molecular Weight | 204.12 g/mol [1][3] |

| InChI Key | VSGXNBCISIILEO-UHFFFAOYSA-L[1][2] |

| Canonical SMILES | [Na+].[Na+].[O-]C(=O)CN1N=NN=C1[S-][2] |

Physicochemical Properties

| Property | Description |

| Appearance | Typically a solid or crystalline powder. |

| Solubility | The disodium salt form is expected to have enhanced solubility in water compared to its acidic precursor, 5-mercapto-1H-tetrazole-1-acetic acid.[1] |

| Stability | Tetrazole-containing compounds may be studied for their energetic properties and thermal decomposition pathways.[1] |

Chemical Synthesis and Reactivity

The chemical nature of this compound is defined by its core components: the tetrazole ring and the sulphido group. The nitrogen-rich tetrazole ring is often employed in medicinal chemistry as a bioisostere of a carboxylic acid, a substitution that can improve a drug molecule's lipophilicity and metabolic stability.[1][4] The sulfur atom at the 5-position introduces a nucleophilic center, making the compound reactive toward electrophiles and useful in the synthesis of diverse derivatives.[1]

Tautomeric Equilibrium

5-mercapto-1H-tetrazoles, the parent class of this compound, exist in a tautomeric equilibrium between the thione and thiol forms. This versatility influences their reactivity and coordination chemistry.[1]

Synthetic Pathways

Several synthetic routes are plausible for the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[5] A direct approach involves reacting carbon disulfide with sodium azide to form the 5-mercaptotetrazole ring, which is then alkylated.[1] A more detailed potential pathway starts from 1H-tetrazole-1-acetic acid.[1] The final disodium salt is formed by deprotonating the two acidic protons (from the carboxylic acid and the tetrazole N-H) with a suitable sodium base.[1]

Experimental Protocols

While specific published protocols for CAS 61336-49-0 are scarce, general methodologies for the synthesis of related tetrazole derivatives are well-documented. The following protocol is a representative example for the synthesis of a 5-substituted 1H-tetrazole from a nitrile, which is a core reaction in this area of chemistry.

Representative Synthesis of a 5-Substituted 1H-Tetrazole

This protocol is adapted from a general method using a heterogeneous catalyst for the reaction between an organic nitrile and sodium azide.[6]

Objective: To synthesize a 5-substituted 1H-tetrazole via a catalyzed cycloaddition reaction.

Materials:

-

Organic Nitrile (e.g., Benzonitrile, 1 mmol)

-

Sodium Azide (NaN₃, 2 mmol)

-

Catalyst (e.g., nano-TiCl₄.SiO₂, 0.1 g)

-

Solvent (e.g., Dimethylformamide (DMF), 5 mL)

-

Hydrochloric Acid (4N HCl)

-

Ice water

-

Chloroform

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the organic nitrile (1 mmol), sodium azide (2 mmol), DMF (5 mL), and the catalyst (0.1 g).

-

Heating: Heat the mixture to reflux. Maintain reflux for the required reaction time (e.g., 2 hours), monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

-

Catalyst Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solid catalyst by filtration.

-

Precipitation: Add ice water and 4N HCl (5 mL) to the filtrate. A solid product should precipitate out of the solution.

-

Isolation and Washing: Collect the solid product by filtration. Wash the solid with cold chloroform to remove impurities.

-

Drying: Dry the purified product in an oven or under vacuum.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.[1]

Biological and Medicinal Context

Tetrazole derivatives are of significant interest in drug discovery due to their broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[2][5]

The Tetrazole Ring as a Carboxylic Acid Bioisostere

A key application of the tetrazole moiety in drug design is its function as a bioisostere for the carboxylic acid group.[1] A bioisostere is a chemical substituent that can replace another with similar physical or chemical properties, resulting in a molecule that retains its desired biological activity. The tetrazole ring has a pKa similar to a carboxylic acid and occupies a similar planar space, but it is generally more lipophilic.[4] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing a drug's pharmacokinetic profile.[1]

Suppliers

CAS 61336-49-0 is available from several chemical suppliers for research and development purposes. The products are typically intended for in-vitro laboratory use only.[1]

| Supplier | Country | Notes |

| Benchchem [1] | N/A | Offers qualified products for in-vitro studies. |

| Guidechem [7] | Global | A platform listing multiple suppliers. |

| Echemi [8] | Global | A platform listing multiple suppliers. |

| Shanghai Meicheng Chemical Co., Ltd. [7] | China | Specializes in organic chemicals and intermediates. |

| Shaanxi Dideu Medichem Co. Ltd [8][9] | China | Offers industrial grade (99%) product. |

| Alfa Chemistry [10] | N/A | Lists the compound among its product offerings. |

| 2a biotech [11] | N/A | Lists purity at ≥98.00%. |

| Matrix Fine Chemicals [2] | N/A | Provides compound details and catalog ID. |

References

- 1. This compound | 61336-49-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Amoxicillin trihydrate CAS#: 61336-70-7 [m.chemicalbook.com]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 7. Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity [ejchem.journals.ekb.eg]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. stickytraders.co.uk [stickytraders.co.uk]

- 10. Cas 66242-82-8,5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt | lookchem [lookchem.com]

- 11. usp-pqm.org [usp-pqm.org]

Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Mercapto-1H-tetrazoles are a fascinating and highly significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their unique structural and electronic properties, most notably their ability to exist in different tautomeric forms, make them versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the tautomerism of 5-mercapto-1H-tetrazoles, focusing on their structural characteristics, stability, and spectroscopic signatures. Detailed experimental protocols for their synthesis and characterization are also presented to aid researchers in their practical applications.

Thiol-Thione Tautomerism

The core feature of 5-mercapto-1H-tetrazoles is their existence as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This equilibrium is influenced by factors such as the substituent at the N1 position, the solvent, and the physical state (solid or solution).

Thiol [label=<

Thiol Form

Thiol Form

];

Thione [label=<

Thione Form

Thione Form

];

Thiol -> Thione [label="Proton Transfer", dir=both, color="#EA4335"]; } caption="Thiol-Thione Tautomeric Equilibrium"

Computational studies and experimental evidence overwhelmingly indicate that the thione form is the more stable tautomer in most conditions. This stability is attributed to the greater degree of resonance stabilization within the tetrazole ring in the thione form.

Quantitative Data on Tautomeric Forms

The differentiation and characterization of the thiol and thione tautomers are achieved through a combination of computational modeling and experimental spectroscopic techniques. The following tables summarize key quantitative data that distinguish the two forms.

Table 1: Calculated Relative Energies of 5-Mercapto-1H-tetrazole Tautomers

| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Reference |

| Thione (1H) | DFT/B3LYP | 0.00 | [1] |

| Thiol (5H) | DFT/B3LYP | +4.25 to +9.53 | [1] |

Note: The relative energies can vary depending on the computational method and basis set used.

Table 2: Comparison of Key Bond Lengths

| Bond | Thione Tautomer (Å) | Thiol Tautomer (Å) | Reference |

| C=S | 1.650 - 1.719 | - | [2] |

| C-S | - | ~1.77 | [2] |

| N-H | ~1.01 | - | Theoretical |

| S-H | - | ~1.34 | Theoretical |

Table 3: Characteristic Spectroscopic Data for Tautomer Identification

| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer | Reference |

| ¹H NMR | N-H proton: ~13-15 ppm (broad singlet) | S-H proton: ~4-6 ppm (broad singlet) | [3] |

| ¹³C NMR | C=S carbon: ~163 ppm | C-S carbon: ~150-155 ppm | [2] |

| FTIR | N-H stretch: ~3100-3400 cm⁻¹ (broad) | S-H stretch: ~2500-2600 cm⁻¹ (weak) | [4] |

| C=S stretch: ~1100-1300 cm⁻¹ | C-N stretch: ~1400-1500 cm⁻¹ | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of two common 5-mercapto-1H-tetrazole derivatives.

Synthesis of 1-Phenyl-5-mercapto-1H-tetrazole

This protocol is adapted from established literature procedures.

Materials:

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.

-

In a separate beaker, dissolve sodium azide (1.2 equivalents) in a minimal amount of water.

-

Slowly add the sodium azide solution to the stirred solution of phenyl isothiocyanate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is acidic (pH ~2-3), leading to the precipitation of the product.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 1-phenyl-5-mercapto-1H-tetrazole.

-

Dry the purified product in a vacuum oven.

Characterization:

-

Melting Point: 147-150 °C (with decomposition)

-

¹H NMR (DMSO-d₆): δ 7.5-7.7 (m, 5H, Ar-H), 14.7 (br s, 1H, N-H).

-

¹³C NMR (DMSO-d₆): δ 126.0, 129.2, 132.8, 133.9, 163.9 (C=S).

Synthesis of 1-Methyl-5-mercapto-1H-tetrazole

This protocol provides a reliable method for the synthesis of the N-methyl derivative.

Materials:

-

Methyl isothiocyanate

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a pressure-rated reaction vessel, suspend sodium azide (1.1 equivalents) in water.

-

Add methyl isothiocyanate (1 equivalent) to the suspension.

-

Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and cool in an ice bath.

-

Acidify the mixture by the slow addition of concentrated hydrochloric acid to pH 2-3.

-

Collect the resulting white precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 1-methyl-5-mercapto-1H-tetrazole.

-

Dry the product under vacuum.

Characterization:

-

Melting Point: 125-128 °C

-

¹H NMR (CDCl₃): δ 3.86 (s, 3H, N-CH₃), 14.5 (br s, 1H, N-H).[2]

-

¹³C NMR (CDCl₃): δ 33.5 (N-CH₃), 162.9 (C=S).[2]

Visualizations of Logical Relationships and Workflows

General Mechanism of Ambident Reactivity

5-Mercapto-1H-tetrazoles exhibit ambident nucleophilic character, capable of reacting at either the sulfur (S-attack) or a ring nitrogen (N-attack) atom. The following diagram illustrates this dual reactivity in the context of a reaction with an electrophile.

Workflow for Drug Discovery and Development

The unique properties of 5-mercapto-1H-tetrazoles make them attractive scaffolds in drug discovery. The following workflow outlines the typical stages involved in developing a drug candidate based on this core structure.

Conclusion

The tautomeric nature of 5-mercapto-1H-tetrazoles is a defining characteristic that underpins their utility in various scientific disciplines. The predominance of the thione tautomer has been established through extensive spectroscopic and computational analysis. A thorough understanding of the factors governing the tautomeric equilibrium and the distinct properties of each form is crucial for the rational design of novel therapeutic agents and functional materials. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of these versatile heterocyclic compounds.

References

- 1. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol [mdpi.com]

- 2. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

The Untapped Potential of Tetrazole-1-Acetate Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, is a cornerstone in medicinal chemistry. Its ability to act as a bioisosteric replacement for carboxylic acids and cis-amides, coupled with its metabolic stability, has led to its incorporation into numerous FDA-approved drugs.[1][2] While the biological activities of 5-substituted and 1,5-disubstituted tetrazoles are extensively documented, the specific subclass of tetrazole-1-acetate derivatives remains a largely unexplored frontier.

This technical guide provides a comprehensive overview of the known synthesis of tetrazole-1-acetate derivatives and explores their potential biological activities by examining structurally related 1-substituted tetrazole compounds. By presenting available quantitative data, detailed experimental protocols, and visualized chemical pathways, this document aims to equip researchers with the foundational knowledge required to investigate and unlock the therapeutic promise of this specific chemical scaffold.

Synthesis of 1H-Tetrazole-1-Acetate Esters

The primary route for synthesizing 1H-tetrazole-1-acetate and its esters involves a multi-step reaction starting from a glycine ester salt, an orthoformic acid ester, and an azide source. A key process, outlined in patent literature, utilizes trimethylsilyl azide, which facilitates the desired ring closure with high yields.[3][4]

Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-Acetate[3]

Step 1: Preparation of Trimethylsilyl Azide

-

Charge a 400 L enamel kettle equipped with a stirrer, reflux condenser, and metering device with 22.8 L (19.38 kg, 0.18 kmol) of trimethylchlorosilane.

-

Add 640 g of N-methylpyrrolidone (as a catalyst) and 12.7 kg (0.19 kmol) of sodium azide (NaN₃).

-

Heat the mixture to 50°C over one hour, initiating a gentle reflux.

-

Slowly increase the temperature over a further two hours to an internal temperature of 95°C, the boiling point of trimethylsilyl azide.

-

Maintain the reflux at 95°C for approximately 30 minutes to achieve a conversion of approximately 98% (monitored by gas chromatography).

Step 2: Formation of Ethyl 1H-Tetrazole-1-Acetate

-

After cooling the trimethylsilyl azide solution to approximately 40°C, add 52.1 kg (0.49 kmol) of trimethyl orthoformate, 56.1 kg of glacial acetic acid, and 14.6 kg of anhydrous sodium acetate.

-

Add 25 kg (0.18 kmol) of glycine ethyl ester hydrochloride to the mixture.

-

Slowly heat the mixture to 70°C with continuous stirring.

-

Maintain the reaction at 70°C for 3 hours.

-

Upon completion, work up the product by extraction with a suitable solvent. The resulting ethyl 1H-tetrazole-1-acetate is initially an oil that crystallizes upon standing at room temperature. The reported yield is approximately 96% based on the trimethylsilyl azide used.

The free 1H-tetrazole-1-acetic acid can be subsequently obtained from the ester via saponification.[3]

Potential Biological Activities of Tetrazole-1-Acetate Derivatives

While direct biological data for tetrazole-1-acetate derivatives is scarce, significant insights can be drawn from studies on other 1-substituted tetrazoles. These related compounds have demonstrated promising activity in antimicrobial and anticancer screenings.

Cytotoxic and Anticancer Activity

Several series of 1-substituted tetrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key cellular targets like kinases or cytoskeletal components.

For instance, a series of tetrazole derivatives synthesized via α-keto halogenation and subsequent coupling reactions showed significant cytotoxic potential.[5] Compound 6d from this series was particularly effective against the A549 lung cancer cell line, demonstrating a lower IC₅₀ value than the standard chemotherapeutic drug doxorubicin.[5] Another compound, 6l , was identified as a potent inhibitor of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[5] Similarly, 1-aryl-tetrazole derivatives have been designed as microtubule destabilizers, binding to tubulin and arresting the cell cycle in the G2/M phase.[6]

Table 1: Cytotoxic Activity of 1-Substituted Tetrazole Derivatives

| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 6d | A549 (Lung) | 2.74 µM | Doxorubicin | 3.87 µM | [5] |

| 6l | EGFR-TK (Enzyme) | 0.099 µM | - | - | [5] |

| 2a | HepG2 (Liver) | Active | Fluorouracil | Active | [7] |

| 2b | MCF-7 (Breast) | Active | Fluorouracil | Active | [7] |

| 6-31 | SGC-7901 (Gastric)| Noteworthy Potency| - | - |[6] |

-

Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized tetrazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations and added to the wells. Control wells receive DMSO alone. The plates are incubated for an additional 48 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

Tetrazole derivatives connected at the 1-position to other heterocyclic scaffolds, such as benzimidazole, have shown potent antimicrobial activity.[8][9] These hybrid molecules are designed to leverage the biological properties of both moieties, potentially leading to synergistic effects.

A study on novel benzimidazole-tetrazole derivatives found several compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various Candida species.[9] Notably, compounds e1 , b1 , and c1 showed inhibitory concentrations against Enterococcus faecalis that were comparable to the standard antibiotic azithromycin.[8]

Table 2: Antimicrobial Activity (MIC) of 1-Substituted Tetrazole-Benzimidazole Derivatives

| Compound ID | E. faecalis (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) | Reference Drug | C. albicans MIC (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| a1 | 31.0 | >250 | >250 | Fluconazole | 8.1 | [8][9] |

| b1 | 1.3 | 25.2 | <8.1 | Fluconazole | 8.1 | [8][9] |

| c1 | 1.8 | 21.6 | >250 | Fluconazole | 8.1 | [8][9] |

| d1 | 2.1 | >250 | >250 | Fluconazole | 8.1 | [8][9] |

| e1 | 1.2 | 18.7 | <8.1 | Fluconazole | 8.1 | [8][9] |

| Azithromycin| 1.0 (vs E. faecalis)| - | - | - | - |[8] |

-

Microorganism Preparation: Bacterial strains (e.g., E. faecalis, S. aureus) and fungal strains (e.g., C. albicans) are cultured on appropriate agar media (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Inoculum Preparation: A suspension of the microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are dissolved in DMSO and serially diluted in Mueller-Hinton Broth or Sabouraud Dextrose Broth in a 96-well microtiter plate. A typical concentration range is 250 µg/mL down to ~0.24 µg/mL.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

The tetrazole scaffold remains a highly privileged structure in the design of new therapeutic agents. While research has historically focused on 5-substituted derivatives, the synthesis and biological evaluation of 1-substituted tetrazoles are gaining momentum, revealing potent anticancer and antimicrobial agents.

The specific class of tetrazole-1-acetate derivatives, however, remains significantly under-investigated. The existence of a clear and high-yielding synthetic pathway provides a solid foundation for the systematic exploration of these compounds.[3] Based on the potent biological activities of structurally similar 1-substituted tetrazoles, it is highly probable that tetrazole-1-acetate derivatives could exhibit valuable cytotoxic and antimicrobial properties.

Future research should focus on synthesizing a library of tetrazole-1-acetate esters and their corresponding acids, followed by broad biological screening. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their activity and to optimize lead compounds. This underexplored chemical space represents a promising opportunity for the discovery of novel drug candidates.

References

- 1. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 4. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 5. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. ajgreenchem.com [ajgreenchem.com]

Elucidation of the Mechanism of Action for Disodium 5-sulphido-1H-tetrazole-1-acetate Remains an Open Area of Scientific Inquiry

For immediate release:

[City, State] – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for Disodium 5-sulphido-1H-tetrazole-1-acetate. While the chemical properties and synthesis of this compound are documented, its direct pharmacological effects, signaling pathways, and molecular targets within biological systems have not been characterized in published research.

This compound is recognized chemically as the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid. The tetrazole ring structure is a known bioisostere of the carboxylic acid group, a chemical modification often employed in drug design to enhance a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the sulphido (mercapto) group also offers a site for potential chemical interactions and metabolic transformations.

The primary role of this compound, as indicated in the available literature, is as a chemical intermediate in the synthesis of other more complex molecules. Notably, it is a precursor in the manufacturing of certain cephalosporin antibiotics, such as Ceforanide. The biological activity of these end-product antibiotics is well-established and involves the inhibition of bacterial cell wall synthesis. However, this mechanism of action is characteristic of the final cephalosporin structure and cannot be directly attributed to its synthetic precursors.

Our comprehensive search for experimental studies, quantitative data (e.g., IC50, binding constants), and descriptions of signaling pathway modulation by this compound itself did not yield any specific findings. Consequently, the creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as per the initial request, is not feasible at this time due to the absence of foundational research in this area.

Researchers and drug development professionals interested in the potential biological activities of this molecule may consider initiating exploratory studies. Future research could investigate its potential antimicrobial, anti-inflammatory, or other pharmacological properties, given the known activities of other tetrazole-containing compounds. Such studies would be foundational in establishing a mechanism of action.

For professionals interested in the broader class of compounds, research into the pharmacology of other 5-substituted tetrazole derivatives or the detailed synthetic pathways involving this intermediate may provide tangential insights. However, for the specific mechanism of action of this compound, the scientific community awaits initial studies to shed light on its potential biological role.

An In-depth Technical Guide to 5-Sulphido-1H-Tetrazole Compounds: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids and cis-amide bonds, have led to its incorporation into numerous clinically approved drugs.[1][2] Among the vast array of tetrazole derivatives, 5-sulphido-1H-tetrazoles (also referred to as 5-mercapto-1H-tetrazoles or 5-thio-1H-tetrazoles) have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive review of the current state of research on 5-sulphido-1H-tetrazole compounds, with a focus on their synthesis, quantitative biological data, and underlying mechanisms of action.

Synthesis of 5-Sulphido-1H-Tetrazole Derivatives

The synthesis of 5-sulphido-1H-tetrazole derivatives typically involves the construction of the tetrazole ring followed by the introduction or modification of the sulfur-containing substituent at the C5 position. A common and efficient method is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[5]

A representative synthetic workflow for generating a library of 5-thio-substituted tetrazole derivatives is depicted below. This multi-step process allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Caption: A general multi-step synthesis workflow for 5-sulphido-1H-tetrazole derivatives.

Quantitative Biological Activity

The biological evaluation of 5-sulphido-1H-tetrazole derivatives has revealed their potent activity against various cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from selected studies, providing a comparative overview of their efficacy.

Anticancer Activity

The cytotoxic effects of 5-sulphido-1H-tetrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6d | A549 (Lung) | 2.74 | [2] |

| 6l | EGFR-TK | 0.099 | [2] |

| Compound 3a | HT-29 (Colon) | 87.91 (µg/mL) | [5] |

| Compound 3b | HT-29 (Colon) | 69.99 (µg/mL) | [5] |

| Compound 3c | HT-29 (Colon) | 98.01 (µg/mL) | [5] |

| Compound 3f | HT-29 (Colon) | 92.42 (µg/mL) | [5] |

| Compound 3a | MDA-MB-231 (Breast) | 86.73 (µg/mL) | [5] |

| Compound 3c | MDA-MB-231 (Breast) | 120.7 (µg/mL) | [5] |

| Compound 3d | MDA-MB-231 (Breast) | 115.9 (µg/mL) | [5] |

| Compound 3f | MDA-MB-231 (Breast) | 122.6 (µg/mL) | [5] |

Antimicrobial Activity

5-Sulphido-1H-tetrazole derivatives have also demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3a | E. coli | 0.6 | [6] |

| Compound 3b | S. aureus | 0.2 | [6] |

| Various derivatives | E. coli | 0.2 - 37 | [6] |

| Various derivatives | S. aureus | 0.2 - 37 | [6] |

Mechanisms of Action in Cancer

The anticancer effects of 5-sulphido-1H-tetrazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with key signaling pathways that regulate cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that these compounds can trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway induced by 5-sulphido-1H-tetrazole compounds.

Inhibition of Cell Signaling Pathways

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Some 5-mercapto-1,2,4-triazole derivatives, structurally related to the compounds of interest, have been shown to inhibit the PI3K/AKT pathway, leading to the suppression of tumor growth.[7] Molecular docking studies suggest that these compounds can bind to the active site of the PI3K protein, thereby blocking its kinase activity.

Caption: Inhibition of the PI3K/AKT signaling pathway by 5-sulphido-1H-tetrazole compounds.

Experimental Protocols

Synthesis of 1-Benzyl-5-[(3-aminopropyl)thio]-1H-tetrazole Derivatives

This protocol is adapted from the work of Dhayanithi et al. (2011).

Step 1: Synthesis of 1-Benzyl-1H-tetrazole-5-thiol A mixture of benzyl isothiocyanate (10 mmol) and sodium azide (12 mmol) in water (50 mL) is refluxed for 12 hours. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to yield 1-benzyl-1H-tetrazole-5-thiol.

Step 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole To a solution of 1-benzyl-1H-tetrazole-5-thiol (10 mmol) in tetrahydrofuran (50 mL), 1,3-dibromopropane (12 mmol) and potassium carbonate (15 mmol) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.

Step 3: Synthesis of 1-Benzyl-5-[(3-aminopropyl)thio]-1H-tetrazole Derivatives A solution of 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (1 mmol) and the desired amine (1.2 mmol) in dimethylformamide (10 mL) is stirred at 60 °C for 12 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to afford the final product.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10][11]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

5-Sulphido-1H-tetrazole compounds represent a versatile and promising class of heterocyclic molecules with significant potential in drug discovery. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent anticancer and antimicrobial activities warrant further investigation. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key signaling pathways, provides a rational basis for the design of more effective and selective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field and to stimulate further exploration of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajol.info [ajol.info]

- 9. 5-Benzylthio-1H-tetrazole synthesis - chemicalbook [chemicalbook.com]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Drug Design

An In-depth Technical Guide on the Discovery, History, and Application of 5-Substituted-1H-Tetrazoles

Introduction

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[1][2] Though absent in nature, its synthetic accessibility and unique physicochemical properties have cemented its role in modern drug development.[2] This guide provides a comprehensive overview of the history, synthesis, and application of 5-substituted-1H-tetrazoles, with a particular focus on their role as bioisosteres for carboxylic acids, a strategy that has led to numerous FDA-approved therapeutics.[3][4] For researchers and drug development professionals, understanding the trajectory of this humble heterocycle offers insights into the evolution of synthetic chemistry and the principles of rational drug design.

Discovery and Early History

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[2][5] While investigating reactions of dicyanophenylhydrazine with nitrous acid, he serendipitously synthesized the first derivative of this novel ring system.[2] However, for over half a century following Bladin's discovery, the field of tetrazole chemistry remained relatively niche, with only a few hundred derivatives reported by 1950.[5][6] The initial synthetic routes were often cumbersome and utilized hazardous reagents, limiting their broader application. The true potential of tetrazoles began to be unlocked in the mid-20th century as their utility in pharmacology, agriculture, and materials science became apparent.[5][6]

The Evolution of Synthetic Methodologies

The primary and most versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, often referred to as the Huisgen cycloaddition.[2][7] The evolution of this fundamental reaction reflects the broader trends in organic chemistry toward safer, more efficient, and environmentally benign methods.

Early Methods: The Hazard of Hydrazoic Acid

Initial protocols for the nitrile-azide cycloaddition often involved the use of hydrazoic acid (HN₃) or metal azides like aluminum azide under harsh conditions.[7] Hydrazoic acid is highly toxic and explosive, posing significant safety risks. These early methods, while effective, were not amenable to large-scale synthesis and limited the exploration of tetrazole chemistry to specialized laboratories.

A Paradigm Shift: The Sharpless Aqueous Synthesis

A major breakthrough occurred in 2001 when K. Barry Sharpless and colleagues reported a zinc-catalyzed cycloaddition in water.[8][9][10] This method offered a dramatically safer and more environmentally friendly alternative. By using sodium azide with zinc salts (such as ZnBr₂) in water, the reaction proceeds efficiently for a wide variety of nitriles without the need for volatile organic solvents or the formation of significant amounts of hazardous hydrazoic acid.[9][10] The slightly alkaline conditions of the reaction mixture minimize the protonation of the azide ion, keeping HN₃ concentrations low.[9]

Modern Innovations: Catalysis and Flow Chemistry

Building on these foundational developments, recent years have seen a proliferation of new catalytic systems and technologies to further refine tetrazole synthesis. These include:

-

Diverse Catalysts: A range of catalysts, including other metal salts (e.g., copper), nanoparticles, and organocatalysts, have been developed to improve yields, shorten reaction times, and broaden the substrate scope.[11][12][13]

-

Multicomponent Reactions (MCRs): Convergent strategies like the Ugi and Passerini tetrazole syntheses allow for the rapid assembly of complex, substituted tetrazoles from three or more starting materials in a single step, enhancing synthetic efficiency.[2][9]

-

Continuous Flow Synthesis: Microreactor technology offers a modern solution to the safety concerns of azide chemistry. By performing the reaction in a continuous flow system, only small amounts of reagents are reacting at any given time, drastically reducing the risks associated with potentially explosive intermediates. This also allows for safe operation at elevated temperatures and pressures, accelerating the reaction.[14]

The Tetrazole as a Carboxylic Acid Bioisostere

The most significant application of 5-substituted-1H-tetrazoles in drug discovery is their role as a non-classical bioisostere of the carboxylic acid functional group.[15] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound to enhance efficacy, improve its pharmacokinetic profile, or reduce toxicity.[16]

The tetrazole ring mimics the key properties of a carboxylic acid:

-

Acidity: The N-H proton of the 1H-tetrazole ring is acidic, with a pKa value typically in the range of 4.5-5.0, which is very similar to that of many carboxylic acids.[4] This allows it to engage in similar ionic interactions with biological receptors.

-

Planarity and Geometry: The tetrazole ring is a planar, aromatic system. The anionic tetrazolate, formed upon deprotonation, has its negative charge delocalized over the four nitrogen atoms, occupying a similar spatial arrangement to the delocalized charge of a carboxylate anion.[12]

This bioisosteric relationship has been famously exploited in the development of Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan, which are blockbuster drugs for the treatment of hypertension.[2] In the development of Losartan, replacing a carboxylic acid group with a tetrazole ring led to a tenfold increase in potency.[4] The tetrazole offers several advantages over a carboxylic acid, including greater metabolic stability and increased lipophilicity, which can enhance oral bioavailability.[4][16]

Case Study: Losartan and the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure.[6] The effector peptide, Angiotensin II, causes vasoconstriction and stimulates the release of aldosterone by binding to the Angiotensin II Type 1 (AT1) receptor.[6][17] This action increases blood pressure.

Losartan and other "sartan" drugs are AT1 receptor antagonists.[1][6] The acidic tetrazole moiety on Losartan is crucial for its high-affinity binding to the AT1 receptor, effectively blocking the action of Angiotensin II. This leads to vasodilation (relaxation of blood vessels) and a reduction in blood pressure.[2][17] The success of these drugs provides a powerful testament to the utility of the tetrazole-for-carboxylic-acid substitution.

Quantitative Data Summary

The justification for using a tetrazole as a carboxylic acid bioisostere is rooted in its comparable physicochemical properties, particularly acidity (pKa) and lipophilicity (LogP or LogD).

| Compound/Fragment | Structure | pKa | LogD @ pH 7.4 |

| Benzoic Acid | Ph-COOH | 4.20 | -1.00 |

| 5-Phenyl-1H-tetrazole | Ph-CN₄H | 4.73 | -0.25 |

| Phenylpropionic Acid | Ph-CH₂CH₂-COOH | 4.76 | -1.65 |

| 5-(Phenylethyl)-1H-tetrazole | Ph-CH₂CH₂-CN₄H | 5.09 | -0.25 |

Data compiled from multiple sources.[4][18][19] Values can vary based on experimental/calculation methods.

As the table illustrates, the pKa values are closely matched, ensuring similar ionization states at physiological pH. However, the tetrazole analogues consistently show a higher LogD value, indicating greater lipophilicity compared to their carboxylic acid counterparts. This increased lipophilicity can influence membrane permeability and oral absorption.[4]

Key Experimental Protocols

The following protocols represent both a foundational and a modern approach to the synthesis of 5-substituted-1H-tetrazoles.

Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol is a general method adapted from the procedure by Demko and Sharpless for the safe, lab-scale synthesis of 5-substituted-1H-tetrazoles.[9][10]

Materials:

-

Nitrile (e.g., Benzonitrile, 1.0 equiv)

-

Sodium Azide (NaN₃, 1.5 equiv)

-

Zinc Bromide (ZnBr₂, 0.5 equiv)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

3M Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile (1.0 equiv), sodium azide (1.5 equiv), zinc bromide (0.5 equiv), and deionized water (to make a ~1 M solution with respect to the nitrile).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous solution to pH ~1-2 by the slow addition of 3M HCl. This protonates the tetrazole product.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-substituted-1H-tetrazole.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Safety Note: While this method minimizes the formation of hydrazoic acid, all reactions involving azides should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]

Protocol 2: Continuous-Flow Microreactor Synthesis

This protocol is a conceptualized method based on modern advancements for a safer, scalable synthesis.[14]

Materials & Equipment:

-

Nitrile (1.0 equiv)

-

Sodium Azide (NaN₃, 1.05 equiv)

-

N-Methyl-2-pyrrolidone (NMP) and Water (as solvent system)

-

Syringe pump

-

Stainless steel syringe

-

Tubular coiled reactor (e.g., PFA tubing)

-

Back pressure regulator

-

Heating system (e.g., oil bath or heating block)

-

Collection vessel containing a quenching solution (e.g., aqueous sodium nitrite)

Procedure:

-

Prepare a stock solution by dissolving the nitrile (1.0 equiv) and sodium azide (1.05 equiv) in a suitable solvent mixture (e.g., 9:1 NMP/water).

-

Load the solution into a high-pressure stainless steel syringe and place it on the syringe pump.

-

Connect the syringe to the microreactor system, which consists of a coiled tube passing through a heating block and connected to a back pressure regulator.

-

Set the desired temperature (e.g., 180-250 °C) and pressure (e.g., 10-20 bar). High temperature and pressure can be used safely in a flow system to dramatically accelerate the reaction.

-

Pump the solution through the heated reactor at a defined flow rate to achieve the desired residence time (e.g., 20 minutes).

-

The product stream exits the reactor through the back pressure regulator and is collected in a vessel containing an aqueous solution of sodium nitrite (NaNO₂) to quench any unreacted azide.

-

The collected product mixture is then subjected to a standard aqueous workup and purification as described in Protocol 1.

This method essentially eliminates the hazards associated with hydrazoic acid and allows for rapid, scalable production of tetrazoles.[14]

Conclusion and Future Outlook

From its serendipitous discovery over a century ago, the 5-substituted-1H-tetrazole has evolved from a chemical curiosity into an indispensable tool for medicinal chemists. Its journey, marked by significant synthetic innovations that have prioritized safety and efficiency, mirrors the progress of organic chemistry itself. The role of the tetrazole as a premier carboxylic acid bioisostere is firmly established, with its presence in numerous life-saving drugs serving as definitive proof of its value. As drug discovery continues to tackle increasingly complex biological targets, the unique properties and synthetic versatility of the tetrazole ring ensure that it will remain a cornerstone of molecular design for the foreseeable future.

References

- 1. Losartan vs. Valsartan (Differences between Side Effects and Uses) [medicinenet.com]

- 2. drugs.com [drugs.com]

- 3. goodrx.com [goodrx.com]

- 4. drughunter.com [drughunter.com]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renin angiotensin system blockage by losartan neutralize hypercholesterolemia-induced inflammatory and oxidative injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Losartan vs. valsartan: Differences, similarities, and which is better for you [singlecare.com]

- 8. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. snscourseware.org [snscourseware.org]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical and Computational Modeling of Tetrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their unique physicochemical properties, notably their role as a bioisostere for carboxylic acids, have cemented their place in numerous FDA-approved drugs.[2][4][5] This guide provides an in-depth overview of the theoretical and computational methodologies employed to study these nitrogen-rich heterocyclic compounds. It covers key computational techniques, details common experimental and computational protocols, presents quantitative data from recent studies, and visualizes critical workflows and concepts to aid in the rational design of novel tetrazole-based molecules.

Introduction to Tetrazole Compounds

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[2][6] This high nitrogen content (up to 80% by weight) confers unique properties, including metabolic stability, high enthalpy of formation, and a planar structure.[6][7][8] While not found in nature, their synthetic versatility and resistance to biological degradation make them invaluable in drug design.[2][9] A key application is their use as a bioisosteric replacement for the carboxylic acid group, which can lead to improved metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][10][11][12] More than 20 approved medicines feature a tetrazole core, highlighting their significance in treating a wide range of conditions, including hypertension and viral infections.[1][2][13]

Core Computational Methods in Tetrazole Research

Computational modeling is indispensable for understanding the structure-property relationships of tetrazole compounds. The primary methods employed are Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7][9] For tetrazoles, DFT is crucial for optimizing molecular geometries, calculating electronic properties like HOMO-LUMO energy gaps, and modeling reaction mechanisms.[7][9][14] These calculations provide fundamental insights into the stability and reactivity of different tetrazole derivatives.[7]

2.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][15][16] In the context of tetrazoles, docking studies are used to simulate the interaction between a tetrazole-containing ligand and a biological target, such as a protein or enzyme.[15][16][17] This method is instrumental in drug discovery for predicting binding affinities and understanding the specific interactions (e.g., hydrogen bonds, π-cation interactions) that drive biological activity.[15][16][18]

2.3. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[19][20] For tetrazoles, QSAR is used to predict properties like toxicity or inhibitory activity based on calculated molecular descriptors.[19] These models are vital for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.[19][20]

Data from Computational Studies

Computational studies generate a wealth of quantitative data that informs the design of new tetrazole compounds. The following tables summarize key findings from various studies.

Table 1: Molecular Docking and Biological Activity Data

| Compound Class | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Key Interactions Noted | Biological Activity | Reference |

| Benzimidazole-Tetrazole Derivatives | Candida albicans 14-α demethylase (CYP51) | -7.5 to -9.2 | H-acceptor with heme, hydrogen bond with Met207 | Antifungal | [15] |

| Tetrazole-S-alkyl-piperazine Derivatives | C. albicans sterol 14-alpha demethylase | -8.390 (for most active compound) | π-cation interactions with Heme | Antifungal, Antibacterial | [16] |

| N-Mannich Base Tetrazole Derivatives | Protein 4OR7 | -7.8 | Not specified | Antibacterial, Cytotoxic | [18] |